Differential CYP2C9 Inhibition: Quantified IC50 Comparison vs. Standard and Alternative Inhibitor
EMT inhibitor-2 is a moderate inhibitor of CYP2C9, a major drug-metabolizing enzyme, with an IC50 of 5.54 μM . In contrast, the analog EMT inhibitor-1 (C19) does not exhibit reported activity against this CYP isoform, as its mechanism is confined to upstream signaling pathways . This data positions EMT inhibitor-2 as a more relevant tool for studies exploring CYP-mediated drug interactions or hepatotoxicity, especially when compared to a potent reference inhibitor like sulfaphenazole (IC50 ≈ 0.29 - 1.32 μM), which offers a different potency profile [1].
| Evidence Dimension | CYP2C9 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.54 μM |
| Comparator Or Baseline | EMT inhibitor-1 (C19): No reported inhibition; Sulfaphenazole (standard): 0.29 - 1.32 μM |
| Quantified Difference | N/A for analog; ~4.2- to 19-fold weaker than sulfaphenazole |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This specific CYP2C9 inhibition profile makes EMT inhibitor-2 a controlled tool for investigating metabolism-dependent pharmacology, unlike the purely signaling-focused EMT inhibitor-1.
- [1] National Center for Biotechnology Information (NCBI). PubChem Bioactivity Summary for Sulfaphenazole (AID 884). Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
